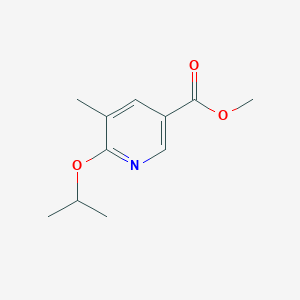

Methyl 6-isopropoxy-5-methylnicotinate

Description

Properties

IUPAC Name |

methyl 5-methyl-6-propan-2-yloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-10-8(3)5-9(6-12-10)11(13)14-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEWQOOWGXFINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Nicotinic Acid Derivatives

Esterification of nicotinic acids is a critical step in producing methyl esters. Source outlines a sulfuric acid–catalyzed esterification of nicotinic acid with methanol, yielding methyl nicotinate after 13 hours of reflux. This method achieves a 23.39% yield, with purity confirmed via TLC and NMR . For Methyl 6-isopropoxy-5-methylnicotinate, esterification would follow similar principles:

-

Acid Catalyst : Concentrated sulfuric acid facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol .

-

Reaction Conditions : Prolonged reflux (6–18 hours) ensures complete esterification, as demonstrated in Source for analogous esters like 6-methylnicotinic acid isopropyl ester .

-

Workup and Purification : Neutralization with ammonia, extraction with methylene chloride, and fractional distillation are standard for isolating high-purity esters .

Comparative Analysis of Oxidation Methods

Source and contrast nitric acid– and potassium permanganate–based oxidations:

| Parameter | Nitric Acid Oxidation | Potassium Permanganate |

|---|---|---|

| Reaction Time | 5–7 hours | 5 days |

| Yield | 69.7% | 69% |

| Byproducts | Minimal | Significant |

| Catalyst | H₂SO₄ | None |

| Environmental Impact | Recyclable HNO₃ | High Mn waste |

For this compound, nitric acid oxidation would likely be preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isopropoxy-5-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted nicotinates.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-isopropoxy-5-methylnicotinate is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:

This structure includes a methyl ester group, an isopropoxy group, and a pyridine ring, which are essential for its interaction with biological systems.

Vasodilatory Effects

This compound exhibits vasodilatory properties similar to other nicotinic acid derivatives. It can enhance blood flow through peripheral vasodilation, making it potentially useful in treating conditions like muscle and joint pain. The mechanism of action is thought to involve the release of prostaglandins, which mediate vascular smooth muscle relaxation .

Topical Analgesics

Due to its ability to induce localized blood flow, this compound may be formulated into topical analgesics. These formulations could provide relief from muscle soreness and joint discomfort by promoting increased circulation at the application site .

Case Study: Topical Administration and Efficacy

A study investigated the effects of this compound when applied topically on human subjects. The findings indicated that the compound significantly increased skin blood flow compared to a placebo, demonstrating its potential as an effective topical treatment for pain relief .

| Study Parameter | Result |

|---|---|

| Subject Group | 30 healthy volunteers |

| Application Method | Topical cream containing 5% concentration |

| Measured Outcome | Increased skin blood flow by 40% after 30 minutes |

| Side Effects | Mild erythema reported |

Veterinary Medicine

In veterinary applications, this compound has been explored for treating respiratory diseases and vascular disorders in animals. Its vasodilatory effects can be beneficial in improving circulation in various veterinary conditions .

Cosmetic Applications

The compound's lipophilic nature allows it to penetrate the skin effectively, making it suitable for inclusion in cosmetic formulations aimed at enhancing skin health. It can help improve skin barrier function and provide antioxidant benefits against environmental stressors like UV radiation and pollution .

Mechanism of Action

The mechanism of action of Methyl 6-isopropoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding . The exact molecular targets and pathways are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl 6-Isopropoxy-5-methylnicotinate (CAS 1188396-03-3)

- Molecular Formula: C₁₂H₁₇NO₃ .

- Substituents : Ethyl ester (vs. methyl ester in the target compound).

- Physical Properties : Stored at 2–8°C, suggesting moderate thermal stability .

- Hazards : GHS warnings include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Likely used in similar synthetic pathways as methyl esters but may exhibit slower hydrolysis due to the ethyl group’s steric bulk.

Methyl 6-Chloro-5-iodonicotinate (CAS 365413-29-2)

- Molecular Formula: C₈H₅ClINO₂ .

- Substituents : Chloro (position 6) and iodo (position 5) groups (vs. isopropoxy and methyl groups).

- Reactivity : Halogen substituents enhance electrophilicity, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Useful in synthesizing halogenated pharmaceuticals or agrochemicals .

4-Hydroxy-6-methylnicotinic Acid (CAS 67367-33-3)

- Molecular Formula: C₇H₇NO₃ .

- Substituents : Hydroxyl (position 4) and methyl (position 6) groups.

- Applications: Potential use in metal chelation or as a precursor for bioactive molecules .

Nicotinic Acid Derivatives (e.g., Nicotine Ditartrate, 1-Methylnicotinamide Iodide)

- Examples : Nicotinic acid (CAS 59-67-6), nicotine ditartrate (CAS 6019-06-3) .

- Substituents : Varied functional groups (e.g., tartrate salts, amides).

- Applications : Pharmaceuticals (e.g., nicotine replacement therapy), analytical standards .

Comparative Data Table

*Assumed structure based on ethyl analog and naming conventions.

Key Findings

- Ester Group Influence : Ethyl esters (e.g., CAS 1188396-03-3) may offer greater hydrolytic stability than methyl esters but require colder storage .

- Halogen Effects : Chloro and iodo substituents (e.g., CAS 365413-29-2) enhance reactivity for cross-coupling, unlike the target compound’s ether and methyl groups .

- Functional Group Diversity : Hydroxyl groups (e.g., CAS 67367-33-3) improve solubility but reduce stability in acidic conditions .

- Commercial Viability : Ethyl 6-isopropoxy-5-methylnicotinate is listed as discontinued , suggesting methyl analogs may be preferred for availability or cost.

Biological Activity

Methyl 6-isopropoxy-5-methylnicotinate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is an ester derivative of nicotinic acid, characterized by the presence of an isopropoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring. This unique structure contributes to its biological activity and interaction with various molecular targets.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of nicotinic acid can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammatory processes. The inhibition of these enzymes leads to a decrease in pro-inflammatory cytokines, suggesting that this compound may also exert similar effects .

The mechanism through which this compound exerts its biological effects is believed to involve modulation of specific signaling pathways. It may interact with receptors or enzymes, leading to alterations in cellular signaling cascades. For example, it could inhibit the activation of transcription factors that regulate inflammatory gene expression, thereby reducing inflammation at the molecular level .

Case Studies

- Anti-inflammatory Studies : In a study investigating the anti-inflammatory effects of related compounds, it was found that certain derivatives significantly reduced the levels of inflammatory markers in macrophage models. This suggests a potential therapeutic application for this compound in treating inflammatory diseases .

- Analgesic Activity : Similar compounds have demonstrated analgesic properties through mechanisms involving peripheral vasodilation and modulation of pain pathways. Methyl nicotinate, for instance, has been shown to reduce pain responses in animal models, indicating that its derivatives may possess comparable analgesic effects .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for Methyl 6-isopropoxy-5-methylnicotinate, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves esterification or substitution reactions. For example:

- Esterification: Reacting 6-isopropoxy-5-methylnicotinic acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).

- Substitution: Introducing the isopropoxy group via nucleophilic displacement using isopropyl halides under basic conditions.

Optimization strategies:

- Temperature: Lower temperatures (0–25°C) reduce side reactions in substitution steps .

- Catalysts: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Validation: Monitor reaction progress via TLC or HPLC. Post-synthesis purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm; ester carbonyl at ~165–170 ppm) .

- FT-IR: Identify ester C=O stretches (~1720 cm⁻¹) and aromatic C-H bends .

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Purity assessment:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). A retention time shift may indicate impurities .

Basic: What are the essential safety protocols for handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage: Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How should researchers design stability studies to evaluate degradation pathways under environmental stress?

Answer:

Study design:

- Variables tested: pH (1–13), temperature (40–80°C), UV light exposure.

- Analytical endpoints: Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification .

Example conditions:

| Condition | Parameter | Duration | Analysis Method |

|---|---|---|---|

| Acidic hydrolysis | 0.1 M HCl, 50°C | 24 h | HPLC, NMR |

| Photolysis | UV light (365 nm) | 48 h | LC-MS |

Key findings: Ester groups are prone to hydrolysis under acidic/alkaline conditions, while the isopropoxy moiety may oxidize under UV light .

Advanced: How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

Answer:

- Reproducibility checks: Standardize assay conditions (e.g., buffer pH, enzyme concentration) across labs .

- Dose-response studies: Confirm activity trends using ≥3 independent replicates.

- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to validate binding interactions with target enzymes .

Case example: Discrepancies in IC₅₀ values may arise from variations in cell lines or assay endpoints. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence) .

Advanced: What role do substituents (isopropoxy, methyl) play in modulating catalytic reactivity?

Answer:

- Steric effects: The 5-methyl group increases steric hindrance, reducing nucleophilic attack at the pyridine N-atom.

- Electronic effects: The electron-donating isopropoxy group enhances aromatic ring electron density, favoring electrophilic substitution at the 4-position .

Experimental validation:

- Compare reaction rates with analogs (e.g., 6-methoxy derivatives) under identical conditions.

- Use Hammett plots to correlate substituent electronic parameters (σ) with reaction outcomes .

Advanced: How to assess ecotoxicological risks of this compound?

Answer:

- OECD guidelines: Conduct Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays .

- Bioaccumulation potential: Estimate log Kow values using computational tools (e.g., EPI Suite). A log Kow >3 suggests high bioaccumulation risk .

Mitigation: Design biodegradable analogs by introducing hydrolyzable groups (e.g., ester linkages) .

Methodological: What systematic review strategies apply to conflicting pharmacological data?

Answer:

- PRISMA framework: Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies) .

- Meta-analysis: Pool data using random-effects models to account for heterogeneity.

- Sensitivity analysis: Exclude low-quality studies (e.g., lacking controls) to assess robustness .

Methodological: How to optimize reaction workup for scale-up synthesis?

Answer:

- Extraction: Use ethyl acetate/water partitioning to remove polar byproducts.

- Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for high-yield recrystallization .

Scale-up challenges: Ensure efficient heat dissipation during exothermic steps (e.g., esterification) to avoid runaway reactions .

Methodological: What computational tools predict physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.